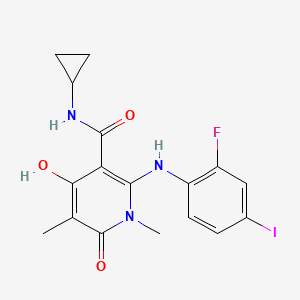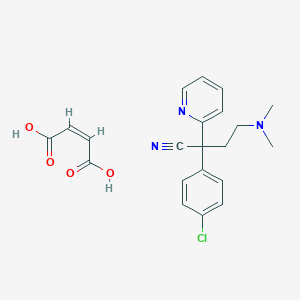
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-phenyl group, a dimethylamino group, and a pyridinyl group. It is often used in the fields of chemistry, biology, and medicine due to its diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chloro-phenyl derivatives, dimethylamine, and pyridine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial production methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions: (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chloro-phenyl, dimethylamino, and pyridinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve the best results.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups. Substitution reactions can lead to the formation of new compounds with different substituents on the aromatic ring.
科学研究应用
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of specific functional groups on biological activity. In medicine, this compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
作用机制
The mechanism of action of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate can be compared to other similar compounds that contain chloro-phenyl, dimethylamino, or pyridinyl groups. These similar compounds may include (2RS)-2-(4-Chloro-phenyl)-4-(methylamino)-2-(pyridin-2-yl)butanenitrile and (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-3-yl)butanenitrile. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C21H22ClN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C17H18ClN3.C4H4O4/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h3-9,11H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
CGKYKNAKCDDUMM-BTJKTKAUSA-N |
手性 SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



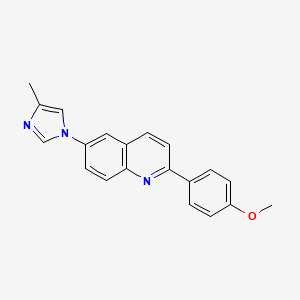
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
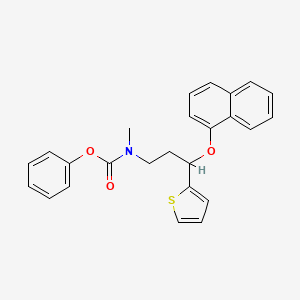
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)

![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
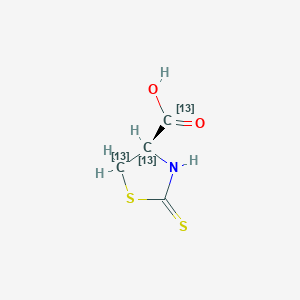

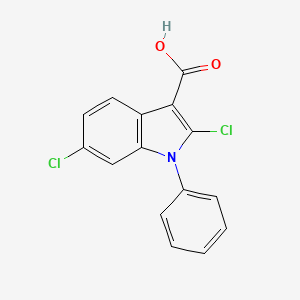
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
